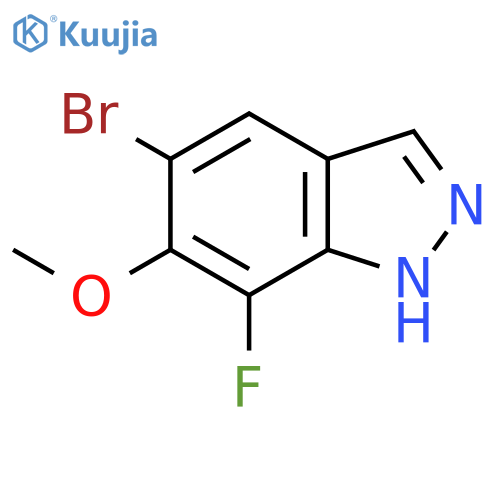

Cas no 2404734-16-1 (5-Bromo-7-fluoro-6-methoxy-1H-indazole)

2404734-16-1 structure

商品名:5-Bromo-7-fluoro-6-methoxy-1H-indazole

CAS番号:2404734-16-1

MF:C8H6BrFN2O

メガワット:245.048444271088

MDL:MFCD32632224

CID:5075279

5-Bromo-7-fluoro-6-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-7-fluoro-6-methoxy-1H-indazole

-

- MDL: MFCD32632224

- インチ: 1S/C8H6BrFN2O/c1-13-8-5(9)2-4-3-11-12-7(4)6(8)10/h2-3H,1H3,(H,11,12)

- InChIKey: TZKQJWKVMIZNML-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC2C=NNC=2C(=C1OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 195

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 37.9

5-Bromo-7-fluoro-6-methoxy-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021QHR-100mg |

5-Bromo-7-fluoro-6-methoxy-1H-indazole |

2404734-16-1 | 95% | 100mg |

$945.00 | 2025-02-13 | |

| Ambeed | A1707131-100mg |

5-Bromo-7-fluoro-6-methoxy-1H-indazole |

2404734-16-1 | 98% | 100mg |

$862.0 | 2024-07-28 | |

| abcr | AB560395-500mg |

5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |

2404734-16-1 | 500mg |

€1160.50 | 2025-02-14 | ||

| abcr | AB560395-250 mg |

5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |

2404734-16-1 | 250MG |

€778.20 | 2023-07-11 | ||

| abcr | AB560395-1g |

5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |

2404734-16-1 | 1g |

€1602.10 | 2025-02-14 | ||

| Aaron | AR021QHR-250mg |

5-Bromo-7-fluoro-6-methoxy-1H-indazole |

2404734-16-1 | 95% | 250mg |

$1222.00 | 2025-02-13 | |

| abcr | AB560395-250mg |

5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |

2404734-16-1 | 250mg |

€827.50 | 2025-02-14 |

5-Bromo-7-fluoro-6-methoxy-1H-indazole 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

2404734-16-1 (5-Bromo-7-fluoro-6-methoxy-1H-indazole) 関連製品

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2404734-16-1)5-Bromo-7-fluoro-6-methoxy-1H-indazole

清らかである:99%

はかる:100mg

価格 ($):776.0